molecular formula C15H22BClO3 B2951477 2-(4-Chloro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2096998-40-0

2-(4-Chloro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2951477
CAS No.: 2096998-40-0
M. Wt: 296.6
InChI Key: VZFSMLPKUXVFQS-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative with a molecular weight of 296.6 g/mol. This compound is characterized by its unique structure, which includes a chloro group, an isopropoxy group, and a tetramethyl-dioxaborolane moiety. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 4-chloro-3-isopropoxyphenylboronic acid with a suitable reagent to form the dioxaborolane structure. The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or water.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise control over temperature, pressure, and reagent concentrations. The process involves the use of automated systems to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chloro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also participate in oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Suzuki-Miyaura Reaction: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and a solvent (e.g., water or toluene).

  • Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction Reactions: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution Reactions: Nucleophiles such as halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Suzuki-Miyaura Reaction: Biaryl compounds.

  • Oxidation Reactions: Chloro- and hydroxy-substituted phenyl derivatives.

  • Reduction Reactions: Alcohols and amines.

  • Substitution Reactions: Halogenated and aminated derivatives.

Scientific Research Applications

This compound is widely used in scientific research due to its versatility in organic synthesis. It is particularly valuable in the development of pharmaceuticals, agrochemicals, and advanced materials. Its application in the Suzuki-Miyaura reaction makes it a key reagent in the synthesis of biaryl compounds, which are important in drug discovery and material science.

Mechanism of Action

The mechanism by which 2-(4-Chloro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its role as a boronic ester in cross-coupling reactions. The compound acts as a nucleophile, reacting with electrophilic partners to form carbon-carbon bonds. The molecular targets and pathways involved include the palladium-catalyzed formation of biaryl compounds through the Suzuki-Miyaura reaction.

Comparison with Similar Compounds

  • Phenylboronic Acid: A simpler boronic acid without the dioxaborolane structure.

  • Boronic Esters: Other boronic esters with different substituents on the phenyl ring.

  • Boronic Acids and Esters: Compounds with similar reactivity but different substituents and structures.

Uniqueness: 2-(4-Chloro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substituents, which provide enhanced reactivity and stability in cross-coupling reactions compared to other boronic esters.

This compound's versatility and efficiency in organic synthesis make it a valuable tool in both academic and industrial research. Its applications in drug discovery, material science, and other fields continue to expand, highlighting its importance in modern chemistry.

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Properties

IUPAC Name

2-(4-chloro-3-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BClO3/c1-10(2)18-13-9-11(7-8-12(13)17)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFSMLPKUXVFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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